Foliglurax

mGluR4 Positive Allosteric Modulator Potency

Foliglurax is the only brain-penetrant mGluR4 PAM with Phase II clinical data, offering unmatched translational value. Its 10-fold higher potency vs. VU0155041 (EC50 79 nM) enables robust experiments at low conc., minimizing DMSO artifacts. With a brain/plasma AUC ratio of 6.6 and oral bioavailability, it is the definitive tool for in vivo CNS studies. Its high selectivity (>15-fold over mGluR6) ensures target-specific results.

Molecular Formula C23H23N3O3S
Molecular Weight 421.5 g/mol
CAS No. 1883329-53-0
Cat. No. B1653653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoliglurax
CAS1883329-53-0
Molecular FormulaC23H23N3O3S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4
InChIInChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+
InChIKeyZTEDNASHAWNBKQ-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foliglurax (CAS 1883329-53-0) for mGluR4 Positive Allosteric Modulation Research


Foliglurax (developmental codes PXT-002331, DT2331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a class C GPCR. It was developed for Parkinson's disease and advanced to Phase II clinical trials [1]. The compound is noted for its brain-penetrant properties and oral bioavailability, distinguishing it within the mGluR4 PAM class [2]. Its chemical structure is (NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine.

Why Substituting Foliglurax with Generic mGluR4 PAMs or Orthosteric Agonists Compromises Research Reproducibility


Generic substitution among mGluR4 modulators is not feasible due to significant variations in potency, selectivity, and pharmacokinetic properties. For instance, the widely used tool compound VU0155041 has an EC50 of ~798 nM , which is an order of magnitude less potent than foliglurax. Furthermore, several mGluR4 PAMs, such as Lu AF21934 and ADX88178, have failed to demonstrate efficacy in preclinical dyskinesia models [1], highlighting that not all compounds in this class achieve the same pharmacological profile. Foliglurax's specific combination of high potency, oral bioavailability, and brain penetration makes it a distinct chemical entity; substituting it with another mGluR4 modulator would introduce confounding variables in any experimental or therapeutic context.

Quantitative Differentiation of Foliglurax: Key Assays and Comparator Data


Potency at Human mGluR4: Foliglurax vs. VU0155041

Foliglurax exhibits a significantly lower EC50 (79 nM) for human mGluR4 compared to the commonly used research tool VU0155041, which has an EC50 of 798 nM in the same FLIPR assay format . This represents a >10-fold difference in potency, enabling more robust target engagement at lower concentrations.

mGluR4 Positive Allosteric Modulator Potency EC50

Selectivity Profile: Foliglurax Over Related mGluR Subtypes

Foliglurax demonstrates high selectivity for mGluR4 over other group III mGlu receptors. It shows >15-fold, >110-fold, and >50-fold selectivity over mGluR6, mGluR7, and mGluR8, respectively, and no significant activity against NMDA, AMPA, kainate, group I, or group II mGluRs (IC50 >10 µM) . This level of selectivity is critical for isolating mGluR4-specific effects in complex biological systems.

mGluR4 Selectivity mGluR6 mGluR7 mGluR8

Brain Penetration: Foliglurax CNS Exposure vs. Baseline

Foliglurax achieves a brain-to-plasma AUC ratio of 6.6 in rats after oral administration, indicating a 6.6-fold higher concentration in brain tissue compared to plasma . This substantial CNS exposure is a prerequisite for any compound intended to modulate central mGluR4 receptors and is a key differentiator from compounds with poor brain penetration.

Brain Penetration CNS Pharmacokinetics AUC Ratio

Clinical Development Progression: Foliglurax vs. Other mGluR4 PAMs

Foliglurax is the only mGluR4 PAM to have advanced to Phase II clinical trials for Parkinson's disease [1], a milestone not achieved by other mGluR4 PAMs like Lu AF21934 and ADX88178, which have shown a lack of efficacy in preclinical models of L-DOPA-induced dyskinesia [2]. While foliglurax ultimately failed to meet its primary endpoints in Phase II, its progression to this stage demonstrates a unique level of pre-clinical validation and human safety data compared to other mGluR4 PAMs.

Clinical Trial Phase II Parkinson's Disease Dyskinesia

Optimal Research and Industrial Applications for Foliglurax Based on Quantitative Evidence


High-Potency In Vitro mGluR4 Activation Studies

Due to its 10-fold higher potency compared to VU0155041 (EC50 79 nM vs. 798 nM), Foliglurax is the preferred tool for in vitro studies requiring robust mGluR4 activation at low nanomolar concentrations . This minimizes the need for high DMSO concentrations and reduces the risk of off-target effects associated with high compound concentrations.

CNS-Targeted In Vivo Pharmacology in Rodent Models

Foliglurax's established brain penetration (brain/plasma AUC ratio of 6.6) and oral bioavailability make it the optimal choice for in vivo studies investigating the role of central mGluR4 in neurological disease models, particularly Parkinson's disease . Its pharmacokinetic profile is well-characterized in rats, facilitating dose selection and interpretation of behavioral outcomes.

Translational Research and Biomarker Validation

As the only mGluR4 PAM to have entered Phase II clinical trials, Foliglurax provides a unique opportunity for translational research [1]. Researchers can leverage existing human safety and pharmacokinetic data to validate preclinical models and identify biomarkers of target engagement, a capability not possible with preclinical tool compounds like Lu AF21934 and ADX88178 [2].

Selective mGluR4 Pathway Dissection

Foliglurax's high selectivity over mGluR6 (>15-fold), mGluR7 (>110-fold), and mGluR8 (>50-fold), as well as other GPCRs and ion channels, ensures that experimental outcomes can be confidently attributed to mGluR4 modulation . This is essential for dissecting the specific role of mGluR4 in complex signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foliglurax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.